molecular formula C21H20O5 B3958522 4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B3958522
M. Wt: 352.4 g/mol
InChI Key: DQTLDLYYCRIKSQ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and an oxobutan-2-yl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can be achieved through a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various derivatives with different functional groups.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-19(25-14(3)13(2)22)10-9-17-18(11-20(23)26-21(12)17)15-5-7-16(24-4)8-6-15/h5-11,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTLDLYYCRIKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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